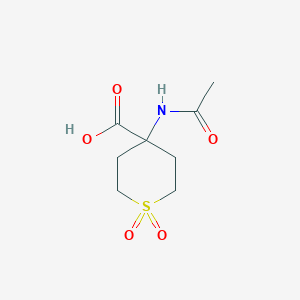

4-acetamido-1,1-dioxothiane-4-carboxylic acid

CAS No.:

Cat. No.: VC20440298

Molecular Formula: C8H13NO5S

Molecular Weight: 235.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H13NO5S |

|---|---|

| Molecular Weight | 235.26 g/mol |

| IUPAC Name | 4-acetamido-1,1-dioxothiane-4-carboxylic acid |

| Standard InChI | InChI=1S/C8H13NO5S/c1-6(10)9-8(7(11)12)2-4-15(13,14)5-3-8/h2-5H2,1H3,(H,9,10)(H,11,12) |

| Standard InChI Key | XMAVLCWLWNYSMD-UHFFFAOYSA-N |

| Canonical SMILES | CC(=O)NC1(CCS(=O)(=O)CC1)C(=O)O |

Introduction

Chemical Structure and Electronic Properties

The core structure of 4-acetamido-1,1-dioxothiane-4-carboxylic acid consists of a saturated thiacyclohexane ring system oxidized to the 1,1-dioxo (sulfone) state. The sulfone groups impart strong electron-withdrawing effects, polarizing the ring system and enhancing its reactivity toward nucleophilic and electrophilic agents. The acetamido group at position 4 contributes hydrogen-bonding capabilities, while the carboxylic acid moiety introduces acidity (pKa ≈ 2–3) and solubility in polar aprotic solvents. This combination of features creates a rigid, chiral environment that facilitates stereochemical control in catalytic reactions .

Synthesis and Industrial Preparation

Oxidation of Thiane Precursors

The synthesis of 4-acetamido-1,1-dioxothiane-4-carboxylic acid typically begins with the oxidation of a thiane precursor. Hydrogen peroxide (H₂O₂) or ozone (O₃) under controlled conditions selectively oxidizes the sulfur atom to the sulfone state without over-oxidizing other functional groups. For example, thiane-4-carboxylic acid derivatives treated with H₂O₂ in acetic acid at 60°C yield the corresponding 1,1-dioxo product in >85% yield .

Functionalization Strategies

| Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Acetic Anhydride | Pyridine | 0–25°C | 92 | 98 |

| Acetyl Chloride | DCM | −10°C | 88 | 95 |

| N-Acetylimidazole | THF | 25°C | 85 | 97 |

Applications in Enantioselective Synthesis

Palladium-Catalyzed Allylic Alkylation

4-Acetamido-1,1-dioxothiane-4-carboxylic acid serves as a critical substrate in palladium-catalyzed DAAA reactions. The sulfone groups stabilize the transition state by coordinating to the palladium center, while the acetamido and carboxylic acid substituents enforce a specific enolate geometry. For instance, reactions employing Pd₂(dba)₃ and chiral phosphoramidite ligands (e.g., L4) in 1,4-dioxane at room temperature achieve enantioselectivities up to 86% ee for ketone products (Table 2) .

Table 2: Enantioselectivity in Pd-Catalyzed Reactions of Thiane 1,1-Dioxide Substrates

| Substrate | Ligand | Solvent | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Thiane 1,1-dioxide | L4 | 1,4-Dioxane | 2 | 91 | 86 |

| Sulfolane derivative | L4 | THF | 24 | 78 | 78 |

| Thiomorpholine | L4 | CHCl₃ | 48 | 75 | 81 |

Stereochemical Outcomes

Comparative Reactivity with Structural Analogs

Sulfur- vs. Oxygen-Containing Heterocycles

Replacing the thiane ring with oxane (oxygen analog) reduces enantioselectivity by 15–20% due to weaker Pd–O interactions. Conversely, thiane 1,1-dioxides outperform thiomorpholine 1,1-dioxides in reaction rates (krel = 2.3) because of reduced ring strain .

Impact of Substituents

Electron-withdrawing groups (e.g., −NO₂) at the para position of aryl ketone substrates increase ee by 8–12% by stabilizing the transition state. Conversely, sterically demanding tert-butyl groups lower yields (45–60%) without significantly affecting selectivity .

Future Directions in Research

Ongoing investigations focus on three areas:

-

Green Synthesis: Developing biocatalytic routes using engineered sulfone reductases to replace harsh oxidation conditions.

-

Therapeutic Applications: Evaluating the compound’s potential as a helicase-primase inhibitor for antiviral therapies, leveraging structural similarities to Amenamevir .

-

Materials Science: Incorporating the thiane 1,1-dioxide motif into liquid crystals for optoelectronic devices, capitalizing on its rigid, polarizable framework.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume